molecular formula C18H14N4S B2893024 3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-83-7

3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2893024
CAS No.: 894061-83-7
M. Wt: 318.4
InChI Key: ZFAJNDCPHWVOCT-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with benzylsulfanyl and phenyl substituents at specific positions.

Preparation Methods

The synthesis of 3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine hydrate with dicarbonyl compounds can lead to the formation of triazole rings, which can then be further functionalized to obtain the desired triazolopyridazine structure .

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the desired transformations .

Chemical Reactions Analysis

3-(Benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar compounds to 3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine include other triazolopyridazines and triazolopyrazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For instance:

Properties

IUPAC Name

3-benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-19-17-12-11-16(21-22(17)18)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAJNDCPHWVOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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